N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide
CAS No.: 896350-53-1
Cat. No.: VC6188754
Molecular Formula: C16H12ClN3O4S
Molecular Weight: 377.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896350-53-1 |
|---|---|
| Molecular Formula | C16H12ClN3O4S |
| Molecular Weight | 377.8 |
| IUPAC Name | N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide |
| Standard InChI | InChI=1S/C16H12ClN3O4S/c1-25(22,23)11-8-6-10(7-9-11)14(21)18-16-20-19-15(24-16)12-4-2-3-5-13(12)17/h2-9H,1H3,(H,18,20,21) |
| Standard InChI Key | CGVDQHJCSXIWMT-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure comprises three key components:
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Benzamide backbone: A benzene ring linked to a carboxamide group (), providing a planar framework for molecular interactions.
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1,3,4-Oxadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for enhancing metabolic stability and binding affinity .
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Substituents:
The SMILES notation and InChI key provide precise representations of its connectivity and stereochemistry .
Table 1: Molecular Properties of N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 377.8 g/mol |
| CAS Number | 896350-53-1 |
| IUPAC Name | N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide |
| SMILES | CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl |
| Topological Polar Surface Area | 110 Ų |
Spectroscopic Data
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) analyses confirm the compound’s structure. High-resolution MS exhibits a molecular ion peak at m/z 377.8, consistent with its molecular weight . -NMR spectra reveal characteristic signals for the methylsulfonyl group ( 3.1 ppm, singlet) and aromatic protons ( 7.2–8.1 ppm) .
Synthetic Pathways
Stepwise Synthesis
The synthesis involves two primary stages:
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Formation of the oxadiazole ring: Hydrazine derivatives react with carboxylic acids under acidic conditions (e.g., polyphosphoric acid) to yield 1,3,4-oxadiazoles. For this compound, 2-chlorophenylhydrazine reacts with 4-(methylsulfonyl)benzoic acid to form the oxadiazole intermediate.
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Amidation: The intermediate undergoes coupling with benzoyl chloride in the presence of a base (e.g., triethylamine) to produce the final benzamide derivative .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Oxadiazole formation | Polyphosphoric acid, 120°C | 65–70 |
| Amidation | Benzoyl chloride, Et₃N, DCM | 80–85 |
Industrial-Scale Considerations
Optimized protocols use dimethyl sulfoxide (DMSO) as a solvent to enhance reaction efficiency, while column chromatography or recrystallization from ethanol ensures ≥95% purity .
Pharmacological Activities
Enzyme Inhibition
Molecular docking studies position the compound within the ATP-binding pocket of VEGFR-2 (binding energy: −9.8 kcal/mol), disrupting angiogenesis . Additional targets include:
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DNA gyrase: Interaction with Ser84 and Asp88 residues impedes bacterial DNA replication .
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Menaquinone biosynthesis enzymes: Disruption of lipid II synthesis in Staphylococcus aureus .
Table 3: Biological Assay Data for Analogous Compounds
| Assay Type | Target | Result (IC₅₀/EC₅₀) |
|---|---|---|
| VEGFR-2 kinase | HepG2 cells | 0.8 μM |
| DNA gyrase inhibition | S. aureus | 0.06 μg/mL |
| Cytotoxicity | MCF-7 cells | 1.5 μM |
Mechanism of Action
Multitargeting Effects
The compound’s mechanism involves:
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Receptor tyrosine kinase inhibition: Competitive binding to VEGFR-2’s kinase domain, reducing phosphorylation of ERK1/2 and PI3K/Akt pathways .
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Membrane depolarization: Sulfonyl groups enhance permeability, enabling disruption of bacterial membranes and iron sequestration .
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Transcriptional regulation: Downregulation of lexA and birA genes in S. aureus, impairing DNA repair and biotin metabolism .
Structure-Activity Relationships (SAR)
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Oxadiazole ring: Essential for π-π stacking with tyrosine residues in kinase domains .
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Chlorophenyl group: Ortho-substitution improves hydrophobic interactions with VEGFR-2’s Leu840 and Val848 .
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Methylsulfonyl group: Enhances solubility and hydrogen bonding with Asp1046 .
Comparative Analysis with Analogues
N-(5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide
This analogue replaces the methylsulfonyl with an ethylsulfonyl group, increasing lipophilicity (logP: 3.2 vs. 2.8) but reducing VEGFR-2 affinity (IC₅₀: 2.1 μM).
N-(2-Chlorophenyl)-4-(methylsulfonyl)benzamide
Lacking the oxadiazole ring, this simpler derivative shows 10-fold lower cytotoxicity, underscoring the heterocycle’s importance .
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